Acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol
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Overview
Description
Acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol is an organic compound that features a unique combination of functional groups, including an acetic acid moiety, a sulfanyl group, and a diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiophenol with 1,3-dichloropropane in the presence of a base to form 1-(4-methylphenyl)sulfanylpropane. This intermediate is then subjected to oxidation using hydrogen peroxide to yield 1-(4-methylphenyl)sulfanylpropane-1,3-diol. Finally, the diol is reacted with acetic anhydride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetic acid moiety, yielding 1-(4-methylphenyl)sulfanylpropane-1,3-diol.
Substitution: The hydroxyl groups in the diol can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 1-(4-methylphenyl)sulfanylpropane-1,3-diol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The diol moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)sulfanylpropane-1,3-diol: Lacks the acetic acid moiety but shares similar chemical properties.
4-methylthiophenol: Contains the sulfanyl group but lacks the diol and acetic acid moieties.
1,3-dichloropropane: Used as a precursor in the synthesis but lacks the functional groups present in the final compound.
Uniqueness
Acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and diol groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
87943-38-2 |
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Molecular Formula |
C14H22O6S |
Molecular Weight |
318.39 g/mol |
IUPAC Name |
acetic acid;1-(4-methylphenyl)sulfanylpropane-1,3-diol |
InChI |
InChI=1S/C10H14O2S.2C2H4O2/c1-8-2-4-9(5-3-8)13-10(12)6-7-11;2*1-2(3)4/h2-5,10-12H,6-7H2,1H3;2*1H3,(H,3,4) |
InChI Key |
OKODHFFWNKIYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CCO)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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